Chemical structure and properties of 3-Chloro-2-(2-naphthyloxy)aniline
Chemical structure and properties of 3-Chloro-2-(2-naphthyloxy)aniline
An In-Depth Technical Guide to 3-Chloro-2-(2-naphthyloxy)aniline: Structure, Properties, and Proposed Methodologies for Synthesis and Analysis
Executive Summary
This technical guide provides a comprehensive scientific framework for the novel compound 3-Chloro-2-(2-naphthyloxy)aniline. As a molecule incorporating the chloroaniline and naphthyl ether moieties, it represents a potentially valuable scaffold for medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous chemicals to predict its physicochemical properties, propose a viable synthetic route, and outline robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in the exploration and utilization of this unique chemical entity.
Compound Identification and Structural Analysis
3-Chloro-2-(2-naphthyloxy)aniline is an aromatic amine derivative characterized by a 3-chloroaniline core substituted at the 2-position with a 2-naphthyloxy group. The fusion of these distinct chemical fragments—a halogenated aniline known for its role in forming kinase inhibitors and a bulky, aromatic naphthyl group—suggests unique steric and electronic properties that could be exploited in rational drug design.
Chemical Structure:
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-Chloro-2-(naphthalen-2-yloxy)aniline | N/A (Standard Nomenclature) |
| Molecular Formula | C₁₆H₁₂ClNO | Calculated |
| Molecular Weight | 269.73 g/mol | Calculated |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC3=C(C(=CC=C3)Cl)N | N/A (Structure-based) |
| InChI Key | (Predicted) | N/A (Structure-based) |
| CAS Number | Not Assigned | N/A |
Predicted Physicochemical Properties
The physicochemical properties of 3-Chloro-2-(2-naphthyloxy)aniline can be inferred from its constituent parts. The large, hydrophobic naphthalene ring system is expected to dominate its solubility profile, while the aniline moiety will confer basicity.
-
Solubility : The molecule is predicted to have low solubility in water and high solubility in organic solvents such as ethanol, acetone, and chloroform. This is due to the large, nonpolar surface area of the naphthalene and benzene rings.
-
Melting Point : A relatively high melting point is anticipated due to the rigid, planar aromatic structures that allow for efficient crystal packing. For comparison, the related compound 3-chloro-2-methylaniline has a melting point of -2 °C, but the much larger naphthyloxy group in the target molecule will significantly increase this value.[1]
-
Boiling Point : A high boiling point is expected, consistent with its high molecular weight and aromatic nature.
-
pKa : The amino group is the primary basic center. The presence of the electron-withdrawing chloro and naphthyloxy groups on the aniline ring is expected to decrease its basicity (lower pKa) compared to aniline itself.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Comparative Data |
|---|---|---|
| Physical State | Crystalline Solid | Based on large, rigid aromatic structure |
| Color | Off-white to light brown | Anilines tend to darken on exposure to air and light.[2] |
| LogP | > 3.5 | High hydrophobicity from two aromatic ring systems |
| pKa (Conjugate Acid) | 2.5 - 3.5 | Lower than aniline due to electron-withdrawing groups |
Proposed Synthesis Route: Ullmann Condensation
A robust and logical pathway to synthesize 3-Chloro-2-(2-naphthyloxy)aniline is via a copper-catalyzed Ullmann condensation. This reaction is a classical and effective method for forming diaryl ethers. The proposed route involves the coupling of 2-amino-6-chlorophenol with 2-bromonaphthalene. An alternative, and perhaps more accessible, route begins with the nitration and chlorination of a precursor followed by reduction.
A plausible two-step synthesis is proposed below:
-
Step 1: Nucleophilic Aromatic Substitution. Reaction of 2,6-dichloronitrobenzene with 2-naphthol to form 2-(2-naphthyloxy)-3-chloronitrobenzene.
-
Step 2: Reduction of the Nitro Group. Reduction of the nitro-intermediate to the corresponding aniline using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
Causality Statement: This protocol is designed for laboratory-scale synthesis. The choice of a copper catalyst in Step 1 facilitates the challenging C-O bond formation between the electron-deficient aryl halide and the naphthol. The use of iron powder in acidic medium (generated from NH₄Cl) in Step 2 is a classic, cost-effective, and high-yielding method for the reduction of aromatic nitro groups.[3]
Step 1: Synthesis of 2-(2-Naphthyloxy)-3-chloronitrobenzene
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To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-naphthol (1.0 eq), 2,6-dichloronitrobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140 °C and maintain for 12-24 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 3-Chloro-2-(2-naphthyloxy)aniline
-
In a round-bottom flask, suspend the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloro-2-(2-naphthyloxy)aniline.
Proposed Analytical and Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The following protocols are based on standard methods for the analysis of aromatic amines.[4][5]
Caption: Workflow for analytical characterization.
Spectroscopic Data (Predicted)
-
¹H NMR: The spectrum in CDCl₃ is expected to show complex multiplets in the aromatic region (~6.5-8.0 ppm). Distinct signals corresponding to the protons on both the aniline and naphthalene rings will be present. A broad singlet corresponding to the -NH₂ protons is also expected, which would be exchangeable with D₂O.
-
¹³C NMR: The spectrum should display 16 distinct signals for the 16 carbon atoms, confirming the asymmetry of the molecule.
-
IR Spectroscopy: Key vibrational bands are predicted. The N-H stretching of the primary amine should appear as two bands in the 3300-3500 cm⁻¹ region.[6] Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C-O-C ether stretching will produce a strong signal around 1200-1250 cm⁻¹. The C-Cl bond will have a characteristic absorption in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 269. A characteristic (M+2) peak at m/z 271, with approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.
Protocol: High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds like this one. A C18 column provides excellent separation for hydrophobic aromatic molecules.[4]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and Water with 0.1% formic acid (Solvent B).
-
Gradient: Start with 50% A, ramp to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength determined by the UV spectrum of the compound (likely ~254 nm and ~280 nm).
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or methanol.
Potential Applications in Drug Discovery
The structural motifs within 3-Chloro-2-(2-naphthyloxy)aniline are prevalent in pharmacologically active agents, particularly in oncology.
-
Kinase Inhibitor Scaffold: Substituted anilines are a cornerstone of many FDA-approved kinase inhibitors (e.g., Imatinib, Erlotinib). The aniline nitrogen often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 3-chloro substituent can provide additional binding interactions or modulate the pKa of the amine.[7]
-
Modulation of Physicochemical Properties: The bulky 2-naphthyloxy group at the ortho position can enforce a specific conformation on the molecule. This steric influence can enhance binding selectivity for a target protein and improve metabolic stability by shielding the reactive amino group.
Caption: Role of the scaffold in a hypothetical drug-receptor interaction.
Safety and Handling Guidelines
No specific toxicity data exists for 3-Chloro-2-(2-naphthyloxy)aniline. Therefore, precautions must be based on the hazardous properties of its structural analogs, particularly 3-chloroaniline.[8][9]
-
Toxicity: Assumed to be toxic by inhalation, in contact with skin, and if swallowed.[8] Chloroanilines can cause the formation of methemoglobin, leading to cyanosis (blueing of the skin and lips), which may have a delayed onset.[9]
-
Irritation: The substance is likely to be an irritant to the eyes and skin.[9]
-
Environmental Hazard: Likely to be toxic to aquatic organisms with long-lasting effects.[8]
Table 3: Recommended Handling Procedures
| Control Measure | Specification | Source(s) |
|---|---|---|
| Engineering Controls | Handle only in a certified chemical fume hood. | [10] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [8] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | [8] |
| Respiratory Protection | Not required if handled in a fume hood. Use a NIOSH-approved respirator if aerosols or dusts are generated outside of a hood. | [9] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |[8] |
Conclusion
3-Chloro-2-(2-naphthyloxy)aniline is a compound with significant untapped potential, particularly as a scaffold in the design of novel therapeutics. While experimental data remains to be established, this guide provides a robust theoretical and practical foundation for its synthesis, characterization, and safe handling. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the study of this promising molecule, paving the way for future discoveries in chemistry and medicine.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142816, Aniline, 3-chloro-2-methoxy-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]
-
Lancashire, R. J. (2000, July 21). The IR Spectrum of 3-chloroaniline. The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
Macsen Labs. (n.d.). Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-2-(2-methoxyethoxy)aniline (C9H12ClNO2). Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Chloro-2-(isopropylthio)aniline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Chloroaniline | CAS No : 108-42-9. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
-
Rai, A. K., et al. (n.d.). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. ScienceDirect. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Wang, L., et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-Chloro-2-methylaniline 99% | 87-60-5. Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. (2025, August 6). (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. The IR Spectrum of 3-chloroaniline [wwwchem.uwimona.edu.jm]
- 7. benchchem.com [benchchem.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 10. tcichemicals.com [tcichemicals.com]
